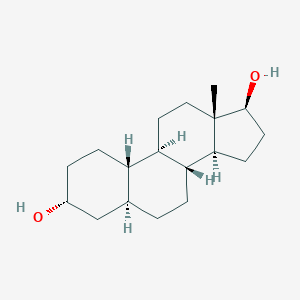
5alpha-Estrane-3alpha,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Estrane-3alpha,17beta-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H30O2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endocrine Regulation and Hormonal Pathways
5alpha-Estrane-3alpha,17beta-diol is primarily recognized for its role in the endocrine system, particularly regarding androgen and estrogen receptor interactions. Research indicates that this compound can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is crucial for stress response.
- HPA Axis Modulation : Lund et al. demonstrated that peripheral administration of 3alpha-diol can significantly reduce stress-induced secretion of cortisol (CORT) and adrenocorticotropic hormone (ACTH) in castrated male mice. This effect was comparable to that of DHT and was blocked by the estrogen receptor antagonist tamoxifen, suggesting that 3alpha-diol exerts its effects through estrogen receptor beta (ERβ) rather than androgen receptors .
- Mechanistic Insights : The ability of 3alpha-diol to regulate HPA axis reactivity implies a complex interaction between androgenic and estrogenic pathways. In studies involving stereotaxic application of 3alpha-diol to specific brain regions, it was found to mimic DHT's actions on HPA reactivity, indicating a potential therapeutic role in managing stress-related disorders .
Prostate Health and Cell Proliferation
This compound has been implicated in prostate health due to its unique interactions with androgen receptors and its ability to stimulate prostate cell proliferation.
- Prostate Cell Proliferation : Research indicates that 3alpha-diol can stimulate the proliferation of prostate cells through mechanisms similar to epidermal growth factor (EGF). A study found that treatment with 3alpha-diol activated pathways involved in cell growth and transcription regulation . This suggests potential implications for understanding benign prostatic hyperplasia (BPH) and prostate cancer therapies.
- Receptor Interactions : Unlike DHT, which binds to androgen receptors (AR), 3alpha-diol primarily interacts with ERβ. This unique binding profile highlights its potential as a modulator of prostate growth independent of classical androgenic pathways .
Therapeutic Potential in Hormone Replacement Therapy
The use of this compound in hormone replacement therapy (HRT) has been explored due to its non-toxic nature and rapid metabolism into active forms.
- Hormone Replacement : Patents have been filed describing methods for administering precursors like 5alpha-androstanediol as a means to increase androgen levels without undesirable estrogenic effects. These compounds are particularly beneficial for men experiencing low testosterone levels due to aging or other conditions .
- Administration Routes : Various administration routes have been proposed for optimal efficacy, including oral, transdermal, sublingual, or intranasal methods. The flexibility in administration could enhance patient compliance and therapeutic outcomes .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Propiedades
Número CAS |
10002-95-6 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17-,18-/m0/s1 |
Clave InChI |
QNKATSBSLLYTMH-ZOBJDFHLSA-N |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Sinónimos |
19-Nor-5α-androstane-3α,17β-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















